molecular formula C21H20N4O4 B3608787 2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide

2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide

Cat. No. B3608787
M. Wt: 392.4 g/mol
InChI Key: ZXEXBJPXQZCIEU-UHFFFAOYSA-N
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Description

2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. This compound belongs to the class of lipoate analogs and acts as a mitochondrial metabolism modulator. CPI-613 has been shown to exhibit antitumor activity against a broad range of cancer types, including pancreatic, lung, and ovarian cancer.

Mechanism of Action

2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide acts as a mitochondrial metabolism modulator by inhibiting two key enzymes involved in the tricarboxylic acid cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. This compound also induces oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide is its broad-spectrum activity against a wide range of cancer types. This compound has also been shown to enhance the efficacy of other chemotherapy agents and radiation therapy. However, one limitation of this compound is its potential toxicity to normal cells, which can lead to adverse effects in patients.

Future Directions

There are several potential future directions for the development of 2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide as an anticancer agent. One direction is the optimization of the dosing and administration schedule to minimize toxicity to normal cells while maximizing efficacy against cancer cells. Another direction is the investigation of the synergistic effects of this compound with other targeted therapies, such as immunotherapy and epigenetic modulators. Finally, the identification of biomarkers that predict response to this compound could enable personalized treatment strategies for cancer patients.
Conclusion
In conclusion, this compound is a promising anticancer agent that acts as a mitochondrial metabolism modulator. This compound has shown broad-spectrum activity against a wide range of cancer types and has been shown to enhance the efficacy of other chemotherapy agents and radiation therapy. Further research is needed to optimize the dosing and administration schedule, investigate synergistic effects with other targeted therapies, and identify biomarkers for personalized treatment strategies.

Scientific Research Applications

2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound inhibits mitochondrial energy metabolism, leading to cancer cell death. Clinical studies have demonstrated the safety and efficacy of this compound in combination with other chemotherapy agents in patients with advanced solid tumors. This compound has also been shown to enhance the efficacy of radiation therapy in preclinical studies.

properties

IUPAC Name

2-cyclohexyl-1,3-dihydroxy-N-(pyridine-3-carbonylimino)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-18(23-24-19(27)14-5-4-10-22-12-14)13-8-9-16-17(11-13)21(29)25(20(16)28)15-6-2-1-3-7-15/h4-5,8-12,15,28-29H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEXBJPXQZCIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C3C=CC(=CC3=C2O)C(=O)N=NC(=O)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide
Reactant of Route 2
2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide
Reactant of Route 3
2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide
Reactant of Route 4
2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide
Reactant of Route 5
2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide
Reactant of Route 6
2-cyclohexyl-1,3-dioxo-N'-(3-pyridinylcarbonyl)-5-isoindolinecarbohydrazide

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